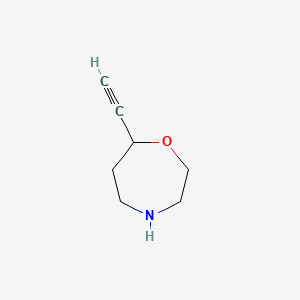
7-Ethynyl-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethynyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazepane family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyl-1,4-oxazepane typically involves the cyclization of N-propargylamines. One common method includes the use of copper-catalyzed [3+2] cycloaddition reactions, which facilitate the formation of the oxazepane ring . Another approach involves the intramolecular oxa-Michael reaction of α,β-unsaturated esters tethered on a prebuilt stereodefined β-lactam ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of polymer-supported homoserine derivatives. These methods allow for the efficient production of oxazepane derivatives with high regioselectivity and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions: 7-Ethynyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of oxazepane-7-one derivatives.
Reduction: Formation of reduced oxazepane derivatives.
Substitution: Formation of substituted oxazepane derivatives with various functional groups.
Scientific Research Applications
7-Ethynyl-1,4-oxazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Ethynyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as nitric oxide synthases and glycosidases, thereby modulating various biological processes . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.
Comparison with Similar Compounds
1,4-Diazepane: Another seven-membered heterocyclic compound with two nitrogen atoms.
1,4-Oxazepane: A closely related compound without the ethynyl group.
Morpholine: A six-membered ring containing oxygen and nitrogen.
Uniqueness: 7-Ethynyl-1,4-oxazepane is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other oxazepane derivatives and enhances its potential for various applications .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
7-ethynyl-1,4-oxazepane |
InChI |
InChI=1S/C7H11NO/c1-2-7-3-4-8-5-6-9-7/h1,7-8H,3-6H2 |
InChI Key |
UHRCHXUFCRDDSX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


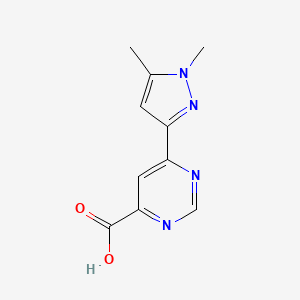

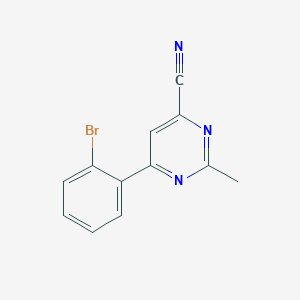



![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
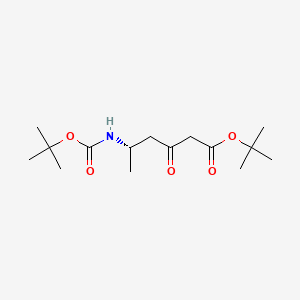
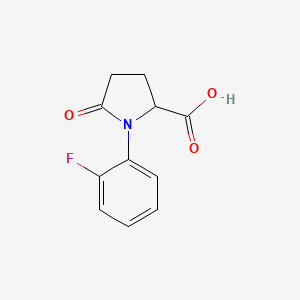

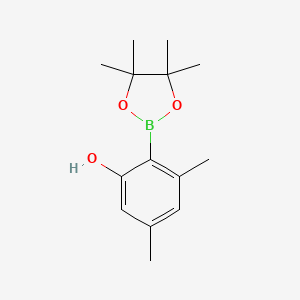

![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)

